molecular formula C22H20ClNO9 B144558 Benoxaprofen glucuronide CAS No. 67472-42-8

Benoxaprofen glucuronide

Cat. No. B144558
CAS RN: 67472-42-8
M. Wt: 477.8 g/mol
InChI Key: FMHXTOVNUBYPFK-OLHZERTASA-N
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Description

Benoxaprofen glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) benoxaprofen, which was withdrawn from the market due to its hepatotoxicity. The formation of benoxaprofen glucuronide involves the conjugation of benoxaprofen with glucuronic acid, a process mediated by UDP-glucuronosyltransferases. This metabolite has been implicated in the covalent binding to proteins, which may be associated with the hepatotoxic effects observed with benoxaprofen use .

Synthesis Analysis

Benoxaprofen glucuronide is enzymatically synthesized in vitro and has been shown to form covalent adducts with protein nucleophiles. The synthesis involves the incubation of benoxaprofen with human serum albumin, leading to the formation of covalent protein adducts through nucleophilic displacement of glucuronic acid at the anomeric center and condensation with lysine residues after acyl migration .

Molecular Structure Analysis

The molecular structure of benoxaprofen glucuronide and its specific binding sites on human serum albumin have been characterized using tandem mass spectrometry. The studies have identified Lys-159 as the major binding site for the covalent attachment of benoxaprofen glucuronide to the protein .

Chemical Reactions Analysis

Benoxaprofen glucuronide is capable of forming covalent adducts with proteins, which is a reaction that occurs both in vitro and in vivo. The extent of covalent protein binding depends on the reactivity of the acyl glucuronide and the exposure to the reactive metabolite. The covalent binding to plasma and liver proteins has been observed in rats, with specific liver protein targets being identified .

Physical and Chemical Properties Analysis

The physical and chemical properties of benoxaprofen glucuronide are influenced by its ability to undergo enantioselective glucuronidation. The enantioselectivity varies with species and is influenced by the presence of other enantiomers. The glucuronidation process is also affected by the induction of phase II enzymes, which can modulate the exposure to the reactive acyl glucuronide metabolites .

Relevant Case Studies

In vivo studies in rats have compared the disposition and covalent binding of benoxaprofen and its structural analog flunoxaprofen. Despite similar concentrations of plasma protein adducts, benoxaprofen glucuronide showed higher reactivity, which aligns with its greater hepatotoxicity . Additionally, sandwich-cultured rat and human hepatocytes have been used to study the glucuronidation and covalent binding of benoxaprofen, supporting the hypothesis that acyl glucuronide reactivity is associated with toxicity . Furthermore, the effects of clofibric acid on the biliary excretion of benoxaprofen glucuronide in rats have been investigated, revealing that clofibric acid increases the biliary excretion of the S-enantiomer of benoxaprofen glucuronide .

Scientific Research Applications

  • Glucuronidation and Covalent Protein Binding :Benoxaprofen glucuronide (BNX-G) demonstrates notable reactivity in forming covalent protein adducts, especially in hepatocytes. Studies using sandwich-cultured rat and human hepatocytes reveal that BNX-G is more reactive than its structural analogs, contributing to its hepatotoxicity. This finding underscores the use of cultured human hepatocytes as an in vitro model for studying acyl glucuronide reactivity and exposure (Dong & Smith, 2009).

  • Metabolism and Excretion :Benoxaprofen undergoes hepatic metabolism predominantly through glucuronidation, which is its primary route of elimination. This characteristic pharmacokinetic property is observed across different species, including humans. The understanding of its metabolism and excretion is crucial for its pharmacological application (Dahl & Ward, 1982).

  • In Vivo and In Vitro Comparative Studies :Comparative studies of benoxaprofen and its analogs in rats, focusing on their covalent binding to plasma and liver proteins, provide insights into the drug's hepatotoxicity. These studies offer a foundation for understanding the drug's interaction with proteins and its potential implications in liver damage (Dong, Liu, & Smith, 2005).

  • Characterization of Covalent Binding :Tandem mass spectrometry has been employed to characterize the covalent binding of benoxaprofen glucuronide to human serum albumin. This study provides detailed insights into the specific binding sites and mechanisms, contributing to our understanding of the drug's interaction with proteins at a molecular level (Qiu, Burlingame, & Benet, 1998).

  • Gerontokinetics :The gerontokinetics of benoxaprofen, including its metabolism to glucuronide conjugates, has been a subject of study, particularly in the context of drug safety in the elderly. This research is vital for understanding how aging affects the drug's pharmacokinetics and metabolism (Thomson & Tucker, 1992).

  • Biliary Excretion Studies :Studies on the biliary excretion of benoxaprofen glucuronide in rats provide critical information on the drug’s elimination pathways. Such research helps in understanding the drug's pharmacokinetic profile and its implications for clinical use (Okada, Kanoh, & Mohri, 2011).

  • Enantioselective Glucuronidation :Research on the enantioselective glucuronidation of benoxaprofen offers insights into the stereoselective aspects of the drug's metabolism. Understanding these nuances is crucial for optimizing its therapeutic efficacy and safety (Spahn, Iwakawa, Lin, & Benet, 1989).

  • Artifacts in Drug Metabolism Studies :Investigations into the glycerolysis of acyl glucuronides, as observed during benoxaprofen metabolism studies, highlight the importance of recognizing potential artifacts in drug metabolism research. This knowledge is crucial for accurate interpretation of metabolic pathways (Obach, 2009).

Safety And Hazards

Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXTOVNUBYPFK-OLHZERTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benoxaprofen glucuronide

CAS RN

67472-42-8
Record name Benoxaprofen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
Y Qiu, AL Burlingame, LZ Benet - Drug Metabolism and Disposition, 1998 - ASPET
… These studies established that benoxaprofen glucuronide forms covalent adducts with protein nucleophiles both by nucleophilic displacement of glucuronic acid at the anomeric center …
Number of citations: 103 dmd.aspetjournals.org
JQ Dong, AS Etheridge, PC Smith - Drug metabolism and disposition, 1999 - ASPET
… Two methods were used to characterize the true metabolic formation rates of the labile benoxaprofen glucuronide conjugate in vitro, which gave comparable mean values forK M and V …
Number of citations: 7 dmd.aspetjournals.org
H Spahn, S Iwakawa, ET Lin, LZ Benet - Pharmaceutical research, 1989 - Springer
… The method described in the present article allows quantitation of S— and R-benoxaprofen glucuronide in urine and in plasma, even in low concentration ranges, since it is based on …
Number of citations: 45 link.springer.com
JQ Dong, J Liu, PC Smith - Biochemical pharmacology, 2005 - Elsevier
Benoxaprofen (BNX) has been implicated in rare but serious hepatotoxicity which led to its withdrawal from the world market. Flunoxaprofen (FLX), a structural analog, appears to be …
Number of citations: 48 www.sciencedirect.com
K Mohri, K Okada, LZ Benet - Drug metabolism and disposition, 1998 - ASPET
Benoxaprofen (BOP) was administered iv to bile duct-cannulated rats at a dose of 10 mg/kg. BOP and its metabolites in plasma, urine, and bile were quantified using HPLC. A …
Number of citations: 22 dmd.aspetjournals.org
K Okada, H Kanoh, K Mohri - Die Pharmazie-An International …, 2011 - ingentaconnect.com
Benoxaprofen (BOP) is a 2-methyl propionic acid derivative with anti-inflammatory activity. BOP has an asymmetric carbon, and receives chiral inversion from R to S in vivo. BOP is …
Number of citations: 2 www.ingentaconnect.com
JQ Dong, PC Smith - Drug metabolism and disposition, 2009 - ASPET
… BNX-G benoxaprofen glucuronide … (1998) Mechanisms for covalent binding of benoxaprofen glucuronide to human serum albumin. Studies by tandem mass spectrometry. Drug Metab …
Number of citations: 32 dmd.aspetjournals.org
C Volland, LZ Benet - Pharmacology, 1991 - karger.com
… The R/S ratios of the benoxaprofen glucuronide products were … mmol/1) more S-benoxaprofen glucuronide was formed (R/S … affect the ratios of benoxaprofen glucuronide products, as …
Number of citations: 18 karger.com
SL Dahl, JR Ward - … : The Journal of Human Pharmacology and …, 1982 - Wiley Online Library
… Microglobular bodies that have subsequently been identified as benoxaprofen glucuronide may appear in the urine of patients receiving benoxaprofen.28 They are seen more …
G Bradow, LS Kan, C Fenselau - Chemical research in toxicology, 1989 - ACS Publications
… Although the sequence of appearance of isomers is qualitatively the same, the rate of hydrolysis is faster for (R)-benoxaprofen glucuronide. The overall half-lives for disappearance are …
Number of citations: 68 pubs.acs.org

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